Cas no 924-50-5 (Methyl 3-methyl-2-butenoate)

Methyl 3-methyl-2-butenoate structure
Methyl 3-methyl-2-butenoate structure
Methyl 3-methyl-2-butenoate
924-50-5
C6H10O2
114.142402172089
MFCD00043940
40239
24862919

Methyl 3-methyl-2-butenoate Properties

Names and Identifiers

    • methyl 3,3-dimethylacrylate
    • 3,3-Dimethylacrylic acid methyl ester~3-Methyl-2-butenoic acid methyl ester~Methyl 3-methyl-2-butenoate
    • 3-Methoxy-2,4,5-trifluorobenzoyl chloride
    • Methyl 3-methyl-2-butenoate
    • 3,3-Dimethyl Acrylate
    • 3,3-DIMETHYL ACRYLIC ACID METHYL ESTER
    • methyl 3-methylbut-2-enoate
    • 3,3-Dimethylacrylic Acid Methyl Ester
    • 2-Butenoic acid, 3-methyl-, methyl ester
    • METHYL-3,3-DIMETHYLACRYLATE
    • 3-Methyl-but-2-enoic acid methyl ester
    • Methyl senecioate
    • methyl-3,3-dimethyl acrylate
    • Methyl 3-methylcrotonate
    • Crotonic acid, 3-methyl-, methyl ester
    • FZIBCCGGICGWBP-UHFFFAOYSA-N
    • methylsenecioate
    • Methyl 3,3-dimethacrylate
    • 3,3-DIMETHYL ACRYLIC ACID METHYL ESTE
    • Methyl 3-methyl-2-butenoate, Methyl 3,3-dimethylacrylate
    • Crotonic acid, 3-methyl-, methyl ester (7CI, 8CI)
    • Senecioic acid, methyl ester (6CI)
    • 3-Methyl-2-butenoic acid methyl ester
    • 3-Methylcrotonic acid methyl ester
    • Methyl dimethylacrylate
    • Methyl β,β-dimethylacrylate
    • Methyl β-methylcrotonate
    • MFCD00043940
    • EC 213-107-4
    • CS-W013641
    • Senecioic acid, methyl ester
    • ghl.PD_Mitscher_leg0.193
    • NS00009235
    • EINECS 213-107-4
    • M2052
    • Methyl 3-methyl-2-butenoate, 97%
    • InChI=1/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H
    • CHEMBL299017
    • Methyl .beta.-methylcrotonate
    • 3-methylbut-2-enoic acid methyl ester
    • 3-Methyl-2-butenoic acid, methyl ester
    • methyl,3,3-dimethylacrylate
    • Methyl 3-methylbut-2-enoate #
    • SCHEMBL273328
    • 4-(4-Methylphenoxy)piperidinehydrochloride
    • AKOS015851424
    • 924-50-5
    • 6YS6J4URT3
    • EN300-73098
    • F11280
    • methyl 3,3-dimethyl acrylate
    • Q-201373
    • BCP10333
    • DTXSID1061283
    • AS-14299
    • FT-0628838
    • Methyl beta-methylcrotonate
    • DTXCID2048795
    • DB-057304
    • +Expand
    • MFCD00043940
    • FZIBCCGGICGWBP-UHFFFAOYSA-N
    • 1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
    • O=C(/C=C(\C)/C)OC
    • 1741592

Computed Properties

  • 114.06800
  • 0
  • 2
  • 2
  • 114.068
  • 8
  • 110
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • nothing
  • 0
  • 26.3

Experimental Properties

  • 1.12560
  • 26.30000
  • n20/D 1.4364(lit.)
  • Soluble in chloroform. Insoluble in water,
  • 136°C(lit.)
  • -41°C
  • Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
  • colorless liquid
  • Insoluble in water, soluble in chloroform, carbon tetrachloride and other organic solvents
  • Light Sensitive
  • 216(CH3CN)(lit.)
  • 0.873 g/mL at 25 °C

Methyl 3-methyl-2-butenoate Security Information

Methyl 3-methyl-2-butenoate Customs Data

  • 2916190090
  • China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Methyl 3-methyl-2-butenoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IU0-5g
Methyl-3,3-dimethylacrylate
924-50-5 98% GC
5g
$4.00 2024-04-20
A2B Chem LLC
AB63576-5g
Methyl 3,3-dimethylacrylate
924-50-5 98% GC
5g
$4.00 2024-07-18
Aaron
AR003J2C-5g
Methyl-3,3-dimethylacrylate
924-50-5 98%
5g
$3.00 2024-07-18
abcr
AB180858-10 g
Methyl 3,3-dimethylacrylate, 97%; .
924-50-5 97%
10g
€84.80 2023-05-07
Ambeed
A281313-5g
Methyl-3,3-dimethylacrylate
924-50-5 98% GC
5g
$5.0
Chemenu
CM343341-1000g
Methyl 3,3-dimethylacrylate
924-50-5 95%+
1000g
$248 2023-02-01
Enamine
EN300-73098-0.05g
methyl 3-methylbut-2-enoate
924-50-5 95%
0.05g
$19.0
eNovation Chemicals LLC
D583958-250g
Methyl 3-methyl-2-butenoate
924-50-5 95%
250g
$366 2022-09-05
TRC
M322530-5g
Methyl 3-Methyl-2-butenoate
924-50-5
5g
$ 52.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19731-10g
Methyl 3,3-dimethylacrylate, 98%
924-50-5 98%
10g
¥704.00 2023-03-15

Methyl 3-methyl-2-butenoate Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Aliphatic diazo compounds, nitrones, and structurally analogous compounds. Systems capable of undergoing 1,3-additions
Smith, Lee I., Chem. Rev., 1938, 23, 193-285

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
New carbon-carbon bond formation reactions using bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichlorides
Tamura, Rui; Shimizu, Hiroshi; Ono, Noboru; Azuma, Nagao; Suzuki, Hitomi, Organometallics, 1992, 11(2), 954-8

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid
Reference
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones
Chattapadhyay, Tarun Kumar; Dureja, Prem, Journal of Agricultural and Food Chemistry, 2006, 54(6), 2129-2133

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Pyrrolidinium, 1-methyl-2-oxo-1-(3-sulfopropyl)-, sulfate (1:1) Solvents: Methanol ;  rt → 75 °C; 4 h, 75 °C; 18 h, 65 - 85 °C; 85 °C → 70 °C; 70 °C → 40 °C; 40 °C → 100 °C; 2 h, 100 °C; 100 °C → 70 °C; 70 °C → 35 °C; 1 h, 35 °C
Reference
Device and method for preparing methyl 3,3-dimethacrylate
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Biosynthesis and Synthesis of Biologically Active Anthroquinine Natural Products - Total Synthesis of (S)-Epicufolin and Kwanzoquinone C
Gericke, Kersten Matthias, 2006, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, reflux
Reference
Novel strategies for the synthesis of anthrapyran antibiotics: discovery of a new antitumor agent and total synthesis of (S)-espicufolin
Tietze, Lutz F.; Gericke, Kersten M.; Singidi, Ramakrishna Reddy; Schuberth, Ingrid, Organic & Biomolecular Chemistry, 2007, 5(8), 1191-1200

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, 0 °C → 70 °C
Reference
Dipeptide type power sweetener and its synthetic method
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1621468-45-8 Solvents: Acetonitrile ;  30 min, rt
1.2 72 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Reference
Mukaiyama Aldol Reactions Catalyzed by a Trimeric Organo Aluminum(III) Alkoxide
Kim, So Han; Yoon, Sungwoo; Kim, Youngjo; Verkade, John G., Phosphorus, 2014, 189(7-8), 1193-1206

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  10 min, reflux; 4 - 5 h, reflux
Reference
The synthesis of 2,2-dimethyl cyclopropanecarboxylate by Zn (Cu) -diiodomethane
Zhang, Yan; Shi, Xiao-hua; Zhan, Zi-li; Zhou, Cai-rong, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(6), 36-38

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Phosphorus oxychloride Solvents: Methanol ;  rt → reflux; 30 min, 67 °C; 4.5 h, reflux
Reference
New synthetic method for senecioic acid esters
Wang, Ru-li, Jingxi Yu Zhuanyong Huaxuepin, 2005, 13(12), 10-11

Synthetic Circuit 11

Reaction Conditions
Reference
Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto esters
Sum, Fuk-Wah; Weiler, Larry, Canadian Journal of Chemistry, 1979, 57(12), 1431-41

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
Reference
Enantioselective Rh-Catalyzed Hydrogenation of 3-Aryl-4-phosphonobutenoates with a P-Stereogenic BoPhoz-Type Ligand
Duan, Zheng-Chao; Hu, Xiang-Ping; Zhang, Cheng; Zheng, Zhuo, Journal of Organic Chemistry, 2010, 75(23), 8319-8321

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol
Reference
Synthesis of β,β-dimethylacrylic acid and its methyl and ethyl esters
Iordache, Florin; Badica, Sonia; Ionescu, Alina; Badea, Florin, Revistade Chimie (Bucharest, 1979, 30(7), 629-32

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, rt → reflux
Reference
Synthetic method of ciclopirox olamine with high yield
, China, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
A convenient preparation of methyl esters from carboxylic acids
Mohacsi, Erno, Synthetic Communications, 1982, 12(6), 453-6

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
The diastereoselective alkylation of β-silyl enolates
Waterson, David, 1984, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Rearrangement of α,β-dibromoketones
Wagner, R. B., Journal of the American Chemical Society, 1949, 71, 3214-18

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Methanol
Reference
Copper ion-promoted esterifications
Ho, Tse Lok, Synthetic Communications, 1989, 19(16), 2897-8

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane
Reference
Wittig reactions of ylide anions derived from stabilized ylides
McKenna, Eugene G.; Walker, Brian J., Journal of the Chemical Society, 1989, (9), 568-9

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
The Favorski rearrangement of haloketones
Kende, A. S., Org. Reactions (Arthur C. Cope, 1960, 11, 261-316

Methyl 3-methyl-2-butenoate Raw materials

Methyl 3-methyl-2-butenoate Preparation Products

Methyl 3-methyl-2-butenoate Suppliers

Hubei Fangde New Material Co., Ltd
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(CAS:924-50-5)
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(CAS:924-50-5)
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Nantong Reform Petro-chemical Co.,Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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Methyl 3-methyl-2-butenoate Related Literature

924-50-5 (Methyl 3-methyl-2-butenoate) Related Products

Recommended suppliers
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sfd19254
99.9%
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(CAS:924-50-5)Methyl 3-methyl-2-butenoate
A1207442
99%/99%
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259.0/440.0